molecular formula C20H20N2O3S B3596754 2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE

2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE

Cat. No.: B3596754
M. Wt: 368.5 g/mol
InChI Key: HAEYWAGMDVNTTR-UHFFFAOYSA-N
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Description

2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that combines a naphthyl group, a thiophene ring, and an amide linkage

Properties

IUPAC Name

2-[(2-ethoxynaphthalene-1-carbonyl)amino]-4,5-dimethylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-4-25-15-10-9-13-7-5-6-8-14(13)17(15)19(24)22-20-16(18(21)23)11(2)12(3)26-20/h5-10H,4H2,1-3H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEYWAGMDVNTTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=C(C(=C(S3)C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the naphthyl and thiophene precursors. The key steps include:

    Naphthyl Precursor Synthesis: The naphthyl precursor can be synthesized through Friedel-Crafts acylation of naphthalene with ethyl chloroformate, followed by reduction.

    Thiophene Precursor Synthesis: The thiophene precursor is prepared by the alkylation of thiophene with methyl iodide in the presence of a strong base.

    Coupling Reaction: The final step involves coupling the naphthyl and thiophene precursors using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LAH) to reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nitrating agents

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-METHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE
  • 2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXYLIC ACID

Uniqueness

2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE
Reactant of Route 2
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2-{[(2-ETHOXY-1-NAPHTHYL)CARBONYL]AMINO}-4,5-DIMETHYL-3-THIOPHENECARBOXAMIDE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.